molecular formula C15H26BrNO2 B2742517 tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2172461-47-9

tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate

Katalognummer B2742517
CAS-Nummer: 2172461-47-9
Molekulargewicht: 332.282
InChI-Schlüssel: RPHTYTZWGPROBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 254.33 . It’s a solid at room temperature and should be stored in a dry environment between 2-8°C .


Molecular Structure Analysis

The InChI code for “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is 1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) .


Physical And Chemical Properties Analysis

The compound “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is a solid at room temperature . It has a molecular weight of 254.33 .

Wissenschaftliche Forschungsanwendungen

Spirocyclic Compounds and Peptide Synthesis

Spirolactams, including structures similar to tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate, are explored for their utility as conformationally restricted pseudopeptides. These compounds serve as constrained surrogates for dipeptides in peptide synthesis, providing a foundation for developing gamma-turn and type II beta-turn mimetics through NMR experiments and molecular modeling calculations (Fernandez et al., 2002).

Crystallographic Analysis and Supramolecular Arrangements

The preparation of cyclohexane-5-spirohydantoin derivatives, closely related to tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate, emphasizes the relationship between molecular and crystal structure. The study underlines the importance of substituents on the cyclohexane ring in determining supramolecular arrangements, showcasing how crystallographic analysis can reveal insights into molecular interactions (Graus et al., 2010).

Synthetic Methodologies and Reaction Pathways

Research detailing the reaction pathways of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal demonstrates the compound's reactivity, leading to isomeric condensation products. This study illustrates the compound's potential in generating biologically active heterocyclic compounds, highlighting the versatility of spirocyclic compounds in synthetic organic chemistry (Moskalenko & Boev, 2012).

Preliminary Antineoplastic Activity

Investigations into the antineoplastic activity of dibenzo 1-azaspiro[4.5]decanes, which share structural features with tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate, reveal their efficacy against drug-resistant leukemias. The study provides insights into the stereochemical aspects of the synthesis and the potential of azaspiro compounds in cancer therapy (Mendes et al., 2019).

NMR Spectroscopy for Absolute Configuration Assignment

The application of NMR spectroscopy to determine the absolute configurations of compounds structurally related to tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate underscores the importance of analytical techniques in characterizing spirocyclic compounds. Such studies are crucial for understanding the spatial arrangement of molecules and their potential interactions in biological systems (Jakubowska et al., 2013).

Safety and Hazards

The compound “tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” has several hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

Eigenschaften

IUPAC Name

tert-butyl 4-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(15)11-16/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHTYTZWGPROBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2CBr)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.